Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester is a complex organic compound It is characterized by its intricate molecular structure, which includes a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes:
Chlorination: Introduction of a chlorine atom to the benzoic acid core.
Formation of the Triazolidinone Ring: This involves the reaction of phenylhydrazine with a suitable diketone to form the triazolidinone ring.
Attachment of the Dioxopentyl Group: This step involves the reaction of the triazolidinone derivative with a dioxopentyl compound.
Esterification: The final step involves the esterification of the benzoic acid derivative with 2-(dodecyloxy)-1-methyl-2-oxoethyl alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolidinone ring and the benzoic acid core are likely to interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-chloro-: A simpler derivative with similar core structure but lacking the complex substituents.
Benzoic acid, 3-chloro-: Another chlorinated benzoic acid derivative with different substitution pattern.
Benzoic acid, 4-chloro-3-nitro-: A derivative with both chlorine and nitro groups.
Uniqueness
The uniqueness of Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
71297-15-9 |
---|---|
Molecular Formula |
C44H55ClN4O8 |
Molecular Weight |
803.4 g/mol |
IUPAC Name |
(1-dodecoxy-1-oxopropan-2-yl) 3-[[2-(1-benzyl-3,5-dioxo-2-phenyl-1,2,4-triazolidin-4-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C44H55ClN4O8/c1-6-7-8-9-10-11-12-13-14-21-28-56-40(52)31(2)57-41(53)33-26-27-35(45)36(29-33)46-39(51)37(38(50)44(3,4)5)48-42(54)47(30-32-22-17-15-18-23-32)49(43(48)55)34-24-19-16-20-25-34/h15-20,22-27,29,31,37H,6-14,21,28,30H2,1-5H3,(H,46,51) |
InChI Key |
ONXHKHVNPZCHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)N(N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.